Cas no 1597677-05-8 (3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one)

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one is a versatile intermediate in organic synthesis, characterized by its pyrrolidine-substituted enone structure. This compound is particularly valuable in the preparation of pharmacologically active molecules due to its reactive α,β-unsaturated carbonyl moiety, which facilitates Michael additions and other nucleophilic reactions. The pyrrolidine ring enhances solubility and provides a chiral center, making it useful in asymmetric synthesis. Its structural features also lend themselves to applications in heterocyclic chemistry, where it serves as a precursor for alkaloids and other nitrogen-containing compounds. The compound’s stability under standard conditions further ensures reliable handling in laboratory settings.
3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one structure
1597677-05-8 structure
商品名:3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
CAS番号:1597677-05-8
MF:C9H15NO
メガワット:153.221502542496
CID:5714119
PubChem ID:116547536

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one 化学的及び物理的性質

名前と識別子

    • EN300-795511
    • 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
    • 1597677-05-8
    • 2-Buten-1-one, 3-methyl-1-(2-pyrrolidinyl)-
    • インチ: 1S/C9H15NO/c1-7(2)6-9(11)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3
    • InChIKey: WMMFJROHIDFDGE-UHFFFAOYSA-N
    • ほほえんだ: O=C(/C=C(\C)/C)C1CCCN1

計算された属性

  • せいみつぶんしりょう: 153.115364102g/mol
  • どういたいしつりょう: 153.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 0.964±0.06 g/cm3(Predicted)
  • ふってん: 250.7±33.0 °C(Predicted)
  • 酸性度係数(pKa): 8.16±0.10(Predicted)

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-795511-1.0g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
1.0g
$770.0 2024-05-22
Enamine
EN300-795511-5.0g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
5.0g
$2235.0 2024-05-22
Enamine
EN300-795511-0.05g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
0.05g
$647.0 2024-05-22
Enamine
EN300-795511-10.0g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
10.0g
$3315.0 2024-05-22
Enamine
EN300-795511-0.25g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
0.25g
$708.0 2024-05-22
Enamine
EN300-795511-0.1g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
0.1g
$678.0 2024-05-22
Enamine
EN300-795511-0.5g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
0.5g
$739.0 2024-05-22
Enamine
EN300-795511-2.5g
3-methyl-1-(pyrrolidin-2-yl)but-2-en-1-one
1597677-05-8 95%
2.5g
$1509.0 2024-05-22

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one 関連文献

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-oneに関する追加情報

Comprehensive Guide to 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one (CAS No. 1597677-05-8): Properties, Applications, and Market Insights

3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one (CAS No. 1597677-05-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by its unique pyrrolidine-based structure, serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and material science.

The compound's molecular structure features a pyrrolidine ring attached to an α,β-unsaturated ketone moiety, which contributes to its reactivity and versatility in chemical transformations. This structural motif is particularly relevant in current medicinal chemistry trends, where researchers are exploring novel heterocyclic compounds for targeted therapies. The presence of both nitrogen and oxygen functionalities makes 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one a promising scaffold for developing enzyme inhibitors and receptor modulators.

In recent years, the demand for pyrrolidine derivatives like 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one has surged due to their importance in developing central nervous system (CNS) drugs. The pharmaceutical industry is particularly interested in how this compound's structural features might influence blood-brain barrier permeability - a hot topic in neuropharmacology research. Additionally, its potential as a building block for covalent inhibitors aligns with current drug development strategies targeting challenging disease pathways.

From a synthetic chemistry perspective, 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one offers interesting possibilities for asymmetric synthesis and catalysis. The chiral center at the pyrrolidine ring makes it valuable for creating enantiomerically pure compounds, which is crucial for modern pharmaceutical development. Recent publications have highlighted its utility in constructing complex molecular architectures through Michael addition reactions and cyclization processes.

The compound's physicochemical properties, including its solubility profile and stability characteristics, make it suitable for various formulation approaches. Researchers investigating prodrug development and drug delivery systems have shown interest in similar structures due to their potential to improve pharmacokinetic properties. These aspects are particularly relevant given the current focus on enhancing drug bioavailability and reducing side effects.

Market analysis indicates growing commercial interest in 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one, with several specialty chemical suppliers now offering this compound in research quantities. The pricing trends reflect its status as a high-value intermediate, with costs influenced by purity requirements and scale of production. Companies specializing in custom synthesis and contract research have reported increased inquiries about this and related pyrrolidine derivatives.

Quality control aspects of 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one are crucial for research applications. Analytical methods such as HPLC, NMR, and mass spectrometry are typically employed to verify purity and structural integrity. These quality assurance measures align with current Good Manufacturing Practice (cGMP) standards when the compound is used in pharmaceutical development pipelines.

Environmental and safety considerations for handling 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper ventilation and personal protective equipment are recommended during handling. These safety protocols mirror the increasing emphasis on green chemistry principles in modern laboratories.

Future research directions for 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one may explore its potential in emerging areas such as proteolysis targeting chimeras (PROTACs) and molecular glues - two cutting-edge approaches in drug discovery. The compound's structural features could potentially be leveraged to create novel bifunctional molecules that address previously undruggable targets.

For researchers sourcing 3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one, it's important to verify suppliers' credentials and request comprehensive analytical data. The compound's CAS No. 1597677-05-8 serves as a unique identifier for procurement purposes, ensuring researchers obtain the correct material for their investigations. Many suppliers now provide additional technical support and custom synthesis options for this increasingly important research chemical.

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